molecular formula C12H20O2Si B3048212 Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 161006-18-4

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3048212
CAS No.: 161006-18-4
M. Wt: 224.37 g/mol
InChI Key: WNTUMICETVLAST-UHFFFAOYSA-N
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Description

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C12H20O2Si. This compound is characterized by the presence of a phenol group substituted with a tert-butyl dimethylsilyl (TBDMS) group at the 3-position. The TBDMS group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of phenol using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Phenol+TBDMS-ClBasePhenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-\text{Phenol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} Phenol+TBDMS-ClBase​Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The TBDMS group can be selectively removed under acidic conditions to regenerate the free phenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Free phenol

Scientific Research Applications

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has various applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • **Phenol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
  • **Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
  • **Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl-

Uniqueness

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in selective protection strategies in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTUMICETVLAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466168
Record name 3-(tert-butyldimethylsilyloxy)phenol
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Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161006-18-4
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161006-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-butyldimethylsilyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butyldimethylsilyl)oxy]phenol
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Synthesis routes and methods I

Procedure details

To a solution of resorcinol (5.5 g, 50 mmol) in anhydrous DMF (15 mL) was added imidazole (7.14 g, 210 mol %) and tert-butyldimethylsilyl chloride (7.53 g, 105 mol %). The reaction mixture was stirred for 20 h. The reaction mixture was diluted with water (a white precipitate formed) and then it was extracted with ether (3×300 mL). The combined extract was dried (Na2SO4), filtered and concentrated to yield 5.4 g (48.3%) of the title compound; 1H-NMR (CDCl3) δ7.07 (t, 1 H, J=8.0), 6.42 (pseudot, 2 H, J=7.6), 6.36 (s, 1 H), 5.06 (bs, 1 H), 0.98 (s, 9 H), 0.20 (s, 6 H); 13C--NMR (CDCl3) δ157.90, 156.51, 129.89, 112.66, 108.42, 107.53, 25.61, 18.14, 14.49.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48.3%

Synthesis routes and methods II

Procedure details

Imidazole (4.3 g, 62 mmol) and t-butyldimethylsilylchloride (5.5 g, 36 mmol) were added to a solution of resorcinol (2.8 g, 25 mmol) and dimethylformamide (100 mL) in a 250 mL round bottom flask under a nitrogen atmosphere at room temperature. The solution was heated in a 60° C. oil bath and allowed to stir for 2 hours. The resulting mixture was cooled to room temperature. The reaction was quenched with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The resulting crude residue was purified by combiflash (40 g column, hexanes→100% ethyl acetate/hexanes, gradient) to afford 2.7 g (48%) of 3-((t-butyldimethylsilyl)oxy)phenol.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1,3-Benzenediol (5 g, 45 mmol) in dichloromethane (150 mL) was treated with chloro(t-butyl)dimethylsilane (7.5 g, 50 mmol) and triethylamine (5 g, 50 mmol). The resulting mixture was stirred at rt for 16 h then concentrated in vacuo and the residue was partitioned between ethyl acetate and water. The organic phase was washed with 6N NaOH, then concentrated in vacuo. The residue was purified by column chromatography eluting with 20% ethyl acetate in hexane to afford the title compound (4.3 g, 42%). MS (ES+) m/e 225 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
42%

Synthesis routes and methods IV

Procedure details

To a solution of resorcinol (1.0 g, 0.9 mmol) and tert-butyldimethylsilyl chloride (1.4 g, 0.9 mmol) in 5 mL of dry DMF was gradually added imidazole (1.2 g, 1.8 mmol) and the solution was stirred for 1 hour. TLC analysis (silica gel, 20% ethyl acetate/hexane) showed completion of reaction. The solution was poured into 25 mL of water and extracted with 3×25 mL of ether. The combined ether solutions were dried over anhydrous MgSO4. Evaporation of solvent gave an oil which was chromatographed on silica using 20% ethyl acetate/hexane to give the product as a white solid in 70% yield: 1H NMR (CDCl3) δ0.199 (s, 6H), 0.983 (s, 9H), 6.39-7.09 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
70%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Reactant of Route 6
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